Calcium trifluoroacetate is a chemical compound with the formula . It is characterized by its white crystalline appearance and is known for its unique structural properties. The compound can exist in various forms, including a monohydrate, which is formed when calcium carbonate reacts with trifluoroacetic acid. This reaction yields a new structural type of calcium trifluoroacetate, represented as , which consists of dimers stabilized by intramolecular hydrogen bonds between trifluoroacetic acid molecules and the bidentate bridging anions .
Calcium trifluoroacetate can be synthesized through several methods:
Calcium trifluoroacetate has several applications across different fields:
Studies on the interactions involving calcium trifluoroacetate primarily focus on its catalytic properties. For instance, its interaction with amines during the catalytic process leads to the selective formation of β-aminoalcohols, indicating that it can effectively influence reaction pathways and selectivity in organic synthesis .
Several compounds share similarities with calcium trifluoroacetate, particularly those containing fluorinated acetate groups or alkaline earth metals. Here are some comparable compounds:
Compound | Formula | Unique Features |
---|---|---|
Strontium Trifluoroacetate | Similar structure but larger atomic radius; used in similar catalytic applications. | |
Barium Trifluoroacetate | Exhibits different thermal stability and solubility properties compared to calcium variant. | |
Magnesium Trifluoroacetate | Smaller size may lead to different reactivity patterns; less studied than calcium form. |
Calcium trifluoroacetate is unique due to its specific structural characteristics and catalytic efficiency, particularly in organic synthesis applications.
Calcium trifluoroacetate adopts a novel molecular structure characterized by dimeric units. X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 10.0193(5) Å, b = 15.2612(7) Å, c = 16.3342(8) Å, and β = 106.106(2)°. Each dimer consists of two calcium ions bridged by four bidentate trifluoroacetate anions (Fig. 1). The coordination sphere of each Ca²⁺ ion is completed by eight trifluoroacetic acid (TFA) molecules, forming intramolecular hydrogen bonds with oxygen atoms of the carboxylate groups.
Parameter | Value |
---|---|
Space group | P2₁ |
Unit cell volume | 2399.6(2) ų |
Z (formula units) | 2 |
Ca–O bond length | 2.35–2.48 Å |
The hydrogen-bonding network involves free TFA molecules, evidenced by a sharp IR peak at 3683 cm⁻¹, while broader absorptions at 3300–3500 cm⁻¹ indicate hydrogen-bonded OH groups.
While the anhydrous formula Ca(CF₃COO)₂ is often cited, the hydrated form Ca₂(CF₃COO)₄·8CF₃COOH predominates in crystalline states. This discrepancy arises from the strong affinity of Ca²⁺ for coordinating solvent molecules, a common feature in carboxylate complexes.